molecular formula C14H12ClN B189278 N-(4-chlorophenyl)-1-phenylethanimine CAS No. 25287-19-8

N-(4-chlorophenyl)-1-phenylethanimine

Cat. No. B189278
CAS RN: 25287-19-8
M. Wt: 229.7 g/mol
InChI Key: ZHVXOUDFYNBYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-phenylethanimine, also known as Clonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It belongs to the class of benzimidazole derivatives and has been shown to have potent analgesic effects in animal models. In recent years, Clonitazene has gained attention in the scientific community for its potential use in pain management and as a research tool for studying opioid receptors.

Mechanism Of Action

N-(4-chlorophenyl)-1-phenylethanimine acts as a selective agonist for the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has been shown to have high affinity and potency for this receptor, leading to potent analgesic effects in animal models.

Biochemical And Physiological Effects

N-(4-chlorophenyl)-1-phenylethanimine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have antitussive effects, making it useful in the treatment of cough. However, these effects can lead to abuse and addiction, which has limited its clinical use.

Advantages And Limitations For Lab Experiments

N-(4-chlorophenyl)-1-phenylethanimine has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor, which allows for precise manipulation of this receptor subtype. However, its abuse potential and limited clinical use also pose limitations for its use in lab experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-1-phenylethanimine, including the development of new opioid-based therapies for pain management, the identification of novel opioid receptor subtypes, and the investigation of the structure-activity relationships of opioid ligands. Additionally, further research is needed to understand the mechanisms of N-(4-chlorophenyl)-1-phenylethanimine's analgesic effects and to develop strategies to mitigate its abuse potential.

Scientific Research Applications

N-(4-chlorophenyl)-1-phenylethanimine has been used extensively in preclinical studies to investigate the mechanisms of opioid receptor activation and to develop new opioid-based therapies for pain management. It has also been used as a research tool to study the structure-activity relationships of opioid ligands and to identify novel opioid receptor subtypes.

properties

CAS RN

25287-19-8

Product Name

N-(4-chlorophenyl)-1-phenylethanimine

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3

InChI Key

ZHVXOUDFYNBYJK-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of acetophenone (132 ml), p-chloroaniline (128 g) benzene (150 ml) was refluxed in the presence of molecular sieve (40 g) with continuous removal of water. The crude product was crystallized from ethanol to give p-chloro-N-(α-methyl benzylidene) aniline (XVII). It was then hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. The crude product was crystallized from ethanol and pet. ether to give p-chloro-N-(α-methyl benzyl) aniline (XVIII). XVIII had a melting point of 62° C.
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.